molecular formula C12H8N2O3 B12795633 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione CAS No. 86433-73-0

1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione

Cat. No.: B12795633
CAS No.: 86433-73-0
M. Wt: 228.20 g/mol
InChI Key: XANWGJCUAGZBFE-UHFFFAOYSA-N
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Description

1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a chemical compound belonging to the isoquinolinequinone family. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a methyl group attached to an isoquinolinequinone core.

Preparation Methods

The synthesis of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methoxy-6-methyl-8-nitroisoquinoline, which is then catalytically reduced to 8-aminoisoquinoline. The oxidation of this intermediate with potassium nitrosodisulfonate (Fremy’s salt) yields the desired isoquinolinequinone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, which can modulate the activity of various biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione can be compared with other isoquinolinequinones, such as:

Properties

CAS No.

86433-73-0

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5-methoxy-6-methyl-7,8-dioxoisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H8N2O3/c1-6-10(15)11(16)9-7(12(6)17-2)3-4-14-8(9)5-13/h3-4H,1-2H3

InChI Key

XANWGJCUAGZBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=NC=C2)C#N)C(=O)C1=O)OC

Origin of Product

United States

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